molecular formula C26H23ClN2O2 B10935210 4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10935210
M. Wt: 430.9 g/mol
InChI Key: QBAKEGNCJPSJCO-UHFFFAOYSA-N
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Description

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, ethenylbenzyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 4-methoxybenzaldehyde, and ethenylbenzene. The synthesis process may involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or aldehyde.

    Substitution reactions: The chloro, ethenylbenzyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of the methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C26H23ClN2O2

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H23ClN2O2/c1-4-18-5-7-19(8-6-18)17-29-26(21-11-15-23(31-3)16-12-21)24(27)25(28-29)20-9-13-22(30-2)14-10-20/h4-16H,1,17H2,2-3H3

InChI Key

QBAKEGNCJPSJCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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